2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide
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Overview
Description
2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of 2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-hydroxyaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:
2,5-Dichloro-N-(4-hydroxyphenyl)benzamide: This compound has a similar structure but lacks the methoxy group, which may result in different chemical and biological properties.
2,5-Dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide:
Properties
IUPAC Name |
2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c1-20-12-6-11(15)13(7-10(12)14)21(18,19)16-8-2-4-9(17)5-3-8/h2-7,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXNFGVMBCPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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